molecular formula C7H7NO4 B3051653 N,2,4-Trihydroxybenzamide CAS No. 35318-15-1

N,2,4-Trihydroxybenzamide

Cat. No.: B3051653
CAS No.: 35318-15-1
M. Wt: 169.13 g/mol
InChI Key: WEBCJURKVWJQDV-UHFFFAOYSA-N
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Description

N,2,4-Trihydroxybenzamide is a chemical compound with the molecular formula C7H7NO4 It is a derivative of benzamide, characterized by the presence of three hydroxyl groups attached to the benzene ring at positions 2, 4, and N

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2,4-Trihydroxybenzamide can be synthesized through several methods. One common approach involves the nitration of a precursor compound, followed by reduction and subsequent amide formation. For example, 3-nitro-2,4,6-trihydroxybenzamide can be synthesized by reacting a compound with a nitration agent such as sulfuric acid at controlled temperatures . The nitro group can then be reduced to an amine, which is subsequently acylated to form the desired benzamide derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps to isolate the final product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N,2,4-Trihydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group in precursor compounds can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include various substituted benzamides and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,2,4-Trihydroxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,2,4-Trihydroxybenzamide include:

  • 3-Nitro-2,4,6-trihydroxybenzamide
  • Thiobenzamide derivatives

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to inhibit photosynthetic electron transport sets it apart from other benzamide derivatives .

Properties

IUPAC Name

N,2,4-trihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-4-1-2-5(6(10)3-4)7(11)8-12/h1-3,9-10,12H,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBCJURKVWJQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574590
Record name N,2,4-Trihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35318-15-1
Record name N,2,4-Trihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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